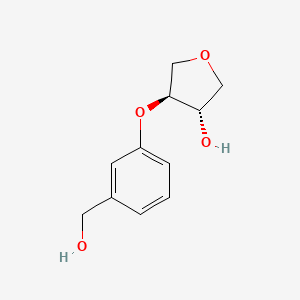
2,6-diisopropyl-N-(4-methoxybenzyl)tetrahydro-2h-pyran-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-diisopropyl-N-(4-methoxybenzyl)tetrahydro-2H-pyran-4-amine is a complex organic compound that belongs to the class of tetrahydropyran derivatives This compound is characterized by the presence of a tetrahydropyran ring, substituted with diisopropyl groups at positions 2 and 6, and an N-(4-methoxybenzyl)amine group at position 4
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-diisopropyl-N-(4-methoxybenzyl)tetrahydro-2H-pyran-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Tetrahydropyran Ring: The initial step involves the formation of the tetrahydropyran ring through a cyclization reaction. This can be achieved by reacting a suitable diol with an acid catalyst under reflux conditions.
Introduction of Diisopropyl Groups: The diisopropyl groups are introduced at positions 2 and 6 of the tetrahydropyran ring through Friedel-Crafts alkylation. This reaction requires an alkylating agent such as isopropyl chloride and a Lewis acid catalyst like aluminum chloride.
Attachment of the N-(4-methoxybenzyl)amine Group: The final step involves the nucleophilic substitution of the amine group at position 4 of the tetrahydropyran ring. This can be achieved by reacting the intermediate compound with 4-methoxybenzylamine in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2,6-diisopropyl-N-(4-methoxybenzyl)tetrahydro-2H-pyran-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles such as halides or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium hydride in DMF, halides or thiols as nucleophiles.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated or thiolated derivatives.
Aplicaciones Científicas De Investigación
2,6-diisopropyl-N-(4-methoxybenzyl)tetrahydro-2H-pyran-4-amine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,6-diisopropyl-N-(4-methoxybenzyl)tetrahydro-2H-pyran-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-Aminotetrahydropyran: A simpler analog with a tetrahydropyran ring and an amine group at position 4.
2,6-Diisopropylphenol: Shares the diisopropyl substitution pattern but lacks the tetrahydropyran ring.
4-Methoxybenzylamine: Contains the 4-methoxybenzylamine group but lacks the tetrahydropyran ring and diisopropyl groups.
Uniqueness
2,6-diisopropyl-N-(4-methoxybenzyl)tetrahydro-2H-pyran-4-amine is unique due to its combination of structural features, including the tetrahydropyran ring, diisopropyl groups, and N-(4-methoxybenzyl)amine group. This unique structure imparts specific chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C19H31NO2 |
|---|---|
Peso molecular |
305.5 g/mol |
Nombre IUPAC |
N-[(4-methoxyphenyl)methyl]-2,6-di(propan-2-yl)oxan-4-amine |
InChI |
InChI=1S/C19H31NO2/c1-13(2)18-10-16(11-19(22-18)14(3)4)20-12-15-6-8-17(21-5)9-7-15/h6-9,13-14,16,18-20H,10-12H2,1-5H3 |
Clave InChI |
MGRPDMITEUROCW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1CC(CC(O1)C(C)C)NCC2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


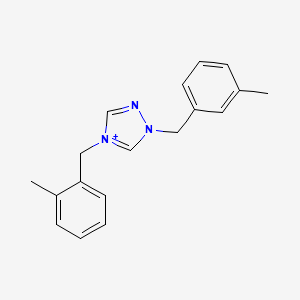
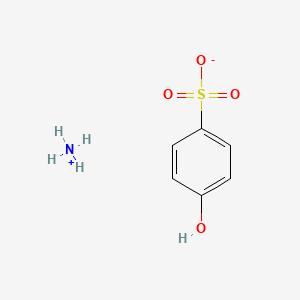
![N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-3-(1H-tetraazol-1-yl)propanamide](/img/structure/B13361781.png)
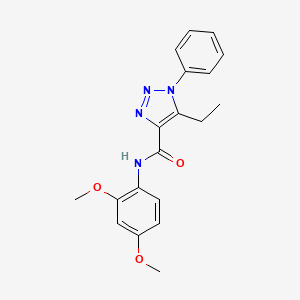
![3-Amino-5'-chloro-7,7-dimethyl-5-oxo-1',2',5,6,7,8-hexahydro-2'-oxospiro[chromene-indole]-2-carbonitrile](/img/structure/B13361783.png)
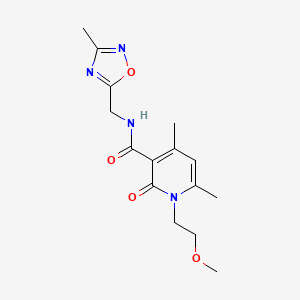
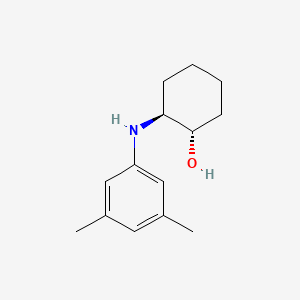
![N-[(1,1-Dimethylethoxy)carbonyl]-6-methoxy-6-oxo-D-norleucine Methyl Ester](/img/structure/B13361792.png)
![6-[(3,4-Dimethylphenoxy)methyl]-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13361805.png)
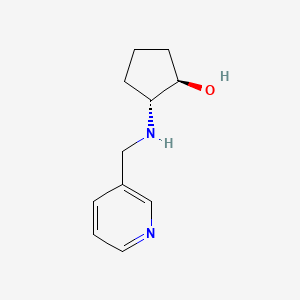
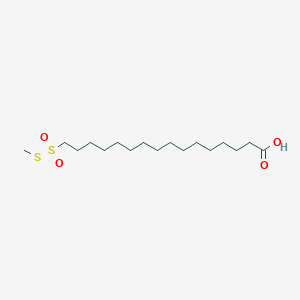
![(3S,4R)-4-[(2,3-dimethylphenyl)amino]oxolan-3-ol](/img/structure/B13361824.png)

